molecular formula C14H15NO2 B178010 4-(2-Phenoxyethoxy)aniline CAS No. 35965-96-9

4-(2-Phenoxyethoxy)aniline

Cat. No.: B178010
CAS No.: 35965-96-9
M. Wt: 229.27 g/mol
InChI Key: AEUZGHQIEXOKBD-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)aniline is an organic compound with the molecular formula C14H15NO2. It is characterized by the presence of a phenoxyethoxy group attached to an aniline moiety. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Phenoxyethoxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrophenol with 2-phenoxyethanol to form 4-(2-phenoxyethoxy)nitrobenzene, which is then reduced to this compound using a reducing agent such as hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Phenoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenoxyethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethoxy)aniline
  • 4-(2-Ethoxyethoxy)aniline
  • 4-(2-Butoxyethoxy)aniline

Uniqueness

4-(2-Phenoxyethoxy)aniline is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUZGHQIEXOKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400321
Record name 4-(2-phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35965-96-9
Record name 4-(2-phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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